Product packaging for (3-Methylquinolin-2-yl)methanamine(Cat. No.:CAS No. 1027763-54-7)

(3-Methylquinolin-2-yl)methanamine

Cat. No.: B11913027
CAS No.: 1027763-54-7
M. Wt: 172.23 g/mol
InChI Key: BREJNLQOGBKWDT-UHFFFAOYSA-N
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Description

(3-Methylquinolin-2-yl)methanamine is a quinoline-based compound featuring a methanamine side chain, positioning it as a valuable chemical scaffold in medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for its wide spectrum of biological activities. This particular derivative is of significant interest for the design and synthesis of novel therapeutic agents. Its primary research value lies in its potential as a precursor or intermediate for compounds with antimicrobial and anticancer properties. Structurally similar quinoline-methanamine derivatives have demonstrated potent antibacterial and antifungal activities, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 6.25 μg/mL, which is comparable to standard antibiotic drugs . The mechanism of action for quinoline derivatives is often multi-faceted and can include targets such as tyrosine kinases, topoisomerase enzymes, and tubulin polymerization, which are crucial in disrupting cell proliferation and viability . Researchers utilize this compound to develop new agents that can induce apoptosis, inhibit angiogenesis, and cause cell cycle arrest in various cancer cell lines, including breast, colon, and lung cancers . This compound is offered for Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N2 B11913027 (3-Methylquinolin-2-yl)methanamine CAS No. 1027763-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1027763-54-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

(3-methylquinolin-2-yl)methanamine

InChI

InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3

InChI Key

BREJNLQOGBKWDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N=C1CN

Origin of Product

United States

Synthetic Methodologies for 3 Methylquinolin 2 Yl Methanamine and Its Analogs

Strategies for the Construction of the 3-Methylquinoline (B29099) Core

The assembly of the 3-methylquinoline scaffold is a critical phase in the synthesis of the target molecule. Various classical and modern synthetic methods can be employed to achieve this, primarily involving the formation of the quinoline (B57606) ring system with the desired substitution pattern.

Cyclization Reactions Leading to Substituted Quinoline Systems

The Friedländer annulation stands as a prominent and versatile method for the synthesis of substituted quinolines. This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base. For the specific synthesis of a 3-methylquinoline core, a strategic selection of reactants is essential. For instance, the reaction of a 2-aminoaryl ketone with propanal or acetone can lead to the formation of a quinoline ring with a methyl group at the C3-position. The reaction mechanism proceeds through an initial aldol condensation followed by a cyclization and dehydration to form the aromatic quinoline system. Various catalysts, including mineral acids, Lewis acids, and bases, can be employed to facilitate this transformation, with the choice of catalyst often influencing the reaction conditions and yields.

Another classical method for quinoline synthesis is the Skraup synthesis, which involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. While this method is effective for producing the basic quinoline skeleton, achieving specific substitution patterns like a 3-methyl group can be more challenging and may require the use of substituted glycerol derivatives or alternative starting materials. However, the harsh reaction conditions of the Skraup synthesis often limit its applicability.

Modern approaches to quinoline synthesis also include various transition-metal-catalyzed cyclization reactions, offering milder reaction conditions and greater functional group tolerance.

Post-Cyclization Functionalization for 3-Methyl Substitution

Alternatively, the 3-methyl group can be introduced onto a pre-formed quinoline ring through various functionalization reactions. This approach offers the flexibility to modify existing quinoline scaffolds. Electrophilic substitution reactions on the quinoline ring can be challenging due to the deactivating effect of the nitrogen atom. However, under specific conditions, direct methylation of the quinoline ring at the C3 position can be achieved. More commonly, a functional group is first introduced at the C3-position which can then be converted to a methyl group. For example, a halogen or a carboxyl group at the C3-position can serve as a handle for subsequent cross-coupling reactions or reduction to afford the desired 3-methylquinoline.

Introduction of the Methanamine Moiety at the C2-Position

With the 3-methylquinoline core in hand, the next critical step is the introduction of the methanamine group at the C2-position. This is typically achieved through a two-step sequence involving the formation of a precursor aldehyde followed by reductive amination.

Reductive Amination Approaches of Precursor Aldehydes

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. The process involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

The direct precursor for the synthesis of (3-Methylquinolin-2-yl)methanamine via reductive amination is (3-Methylquinolin-2-yl)carbaldehyde. This key intermediate can be synthesized through the oxidation of the corresponding 2-methyl substituted quinoline. A common method for this transformation is the oxidation of 2,3-dimethylquinoline using selenium dioxide (SeO₂). This reaction selectively oxidizes the methyl group at the more activated C2-position to an aldehyde.

PrecursorReagentProductYield (%)Reference
2,3-DimethylquinolineSelenium Dioxide (SeO₂)(3-Methylquinolin-2-yl)carbaldehydeNot specified

Once the (3-Methylquinolin-2-yl)carbaldehyde is obtained, it can be subjected to reductive amination conditions. This involves reacting the aldehyde with an ammonia source, such as ammonia gas or an ammonium (B1175870) salt, to form an intermediate imine.

The in situ formed imine is then reduced to the target primary amine, this compound, using a suitable reducing agent. Common and effective reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695).

Lithium aluminum hydride is a more powerful reducing agent and can also be used for the reduction of the imine intermediate. Due to its high reactivity with protic solvents, reactions with LiAlH₄ are typically performed in anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF).

An alternative pathway to this compound involves the reduction of a 2-cyano-3-methylquinoline precursor. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride.

PrecursorReagentProductSolventReference
Imine of (3-Methylquinolin-2-yl)carbaldehydeSodium Borohydride (NaBH₄)This compoundMethanol/Ethanol
Imine of (3-Methylquinolin-2-yl)carbaldehydeLithium Aluminum Hydride (LiAlH₄)This compoundDiethyl ether/THF
2-Cyano-3-methylquinolineLithium Aluminum Hydride (LiAlH₄)This compoundDiethyl ether/THF

The choice of reducing agent and reaction conditions can be optimized to achieve high yields and purity of the final product, this compound.

Reduction of Nitrile Precursors to Primary Amines

A primary and direct route to this compound involves the chemical reduction of its corresponding nitrile precursor, 2-(cyanomethyl)-3-methylquinoline. This transformation focuses on the conversion of the cyano group (-C≡N) into a primary aminomethyl group (-CH₂NH₂). The selective reduction of a nitrile in the presence of other reducible functional groups within a complex molecule can be a challenge.

One notable approach involves the use of reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This method has been applied to the selective reduction of the nitrile in methyl 2-cyanomethyl-3-nitrobenzoate, which, after in-situ cyclization, leads to a 5-nitroisoquinolin-1-one researchgate.net. While this example pertains to an isoquinoline system, the principle of selective nitrile reduction is applicable. The choice of reducing agent and reaction conditions is crucial to prevent over-reduction or reaction with the quinoline ring itself.

Alternative methods for nitrile reduction, not detailed in the provided sources but common in organic synthesis, include catalytic hydrogenation using catalysts like Raney nickel, platinum oxide, or palladium on carbon, as well as chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a cobalt catalyst. The specific conditions would need to be optimized to ensure high yield and selectivity for the desired primary amine.

Multi-component Reaction Strategies for Aminomethylation

Multi-component reactions (MCRs) offer an efficient pathway for constructing complex molecules like aminomethylquinolines in a single step from multiple starting materials. rsc.org These reactions are advantageous due to their high atom economy and ability to generate structural diversity. rsc.org

The Mannich reaction is a classic example of an aminomethylation reaction. scispace.commdpi.comnih.gov In its modified form, it can be used to introduce aminomethyl groups onto phenolic compounds, including nitrogen-containing analogues like 8-hydroxyquinoline (B1678124). scispace.commdpi.comnih.gov This three-component reaction typically involves an active hydrogen-containing compound (like a phenol or a compound with an activated methyl group), an aldehyde (often formaldehyde), and a primary or secondary amine. scispace.commdpi.comnih.gov This strategy allows for the formation of a C-C single bond, replacing an active hydrogen with an aminomethylene or substituted aminoalkyl group. scispace.commdpi.com

Another relevant MCR is the Povarov reaction, which typically involves an aryl amine, an aldehyde, and an activated alkene to form tetrahydroquinolines. nih.gov A molecular iodine-catalyzed version of this reaction has been developed to synthesize quinoline derivatives directly from aniline, aldehyde, and alkyne precursors. nih.gov Such strategies could be adapted to incorporate an amino-functionalized component, leading to aminomethylated quinoline structures.

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis plays a pivotal role in the functionalization of quinoline scaffolds, offering precise and efficient methods for bond formation. Both transition metal-catalyzed and metal-free approaches have been developed for these transformations.

Transition Metal-Catalyzed Coupling Reactions in Quinoline Functionalization

Transition metals are widely used to catalyze the functionalization of quinoline rings. The nitrogen atom in the quinoline can act as a directing group, enabling selective C-H activation. semanticscholar.org Specifically, the C(sp³)–H bond of the methyl group in 2-methylquinoline can be activated and functionalized.

Auto-transfer hydrogenative (ATH) reactions, catalyzed by both noble metals (Ir, Pt, Ru) and earth-abundant metals (Ni, Co, Fe), allow for the C-alkylation of methyl-substituted heteroarenes using alcohols as alkylating agents. mdpi.com For instance, 2-methylquinoline can react with benzyl alcohol in the presence of a suitable catalyst to yield the corresponding alkylated product. mdpi.com While noble metal catalysts generally show higher activity, cobalt complexes have also been successfully employed. mdpi.com This methodology could be applied to a 3-substituted-2-methylquinoline to build a more complex carbon skeleton before the introduction or transformation of the aminomethyl group.

Palladium-catalyzed cross-coupling reactions are also employed for C-S bond cleavage in quinoline-2-(1H)-thiones, providing access to a diverse range of 2-substituted quinolines by coupling with arylboronic acids or alkynes. researchgate.net

The table below summarizes a comparison of different transition metal catalysts used for the direct C-alkylation of 2-methylquinoline with benzyl alcohol. mdpi.com

Catalyst SystemAdditive(s)Yield (%)
Pt/Al₂O₃None95
RuHCl(CO)(PPh₃)₃t-BuOK, InCl₃·4H₂O94
IrCl₃·nH₂O/dppp/SnCl₂t-BuOK99
Ni-1t-BuOK86
Co-2t-BuOK95

Data sourced from a comparative study on ATH reactions. mdpi.com

Metal-Free Synthetic Pathways for Related Aminomethylquinolines

In recent years, there has been a growing interest in developing metal-free synthetic routes to avoid potential metal contamination in final products, particularly for pharmaceutical applications. rsc.org These methods often rely on oxidative cyclization or the use of catalysts like iodine.

One strategy involves the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines with 2-styrylanilines, catalyzed by iodide, to form new C-C and C-N bonds. nih.govacs.org This approach provides an environmentally friendly and efficient access to functionalized quinolines. nih.gov While this specific reaction produces a more complex quinoline derivative, the underlying principle of metal-free C-H functionalization is significant.

Furthermore, direct oxidative cyclocondensation reactions between N,N-dimethyl enaminones and o-aminobenzyl alcohols, promoted by TsOH/K₂S₂O₈, have been developed for the synthesis of 3-substituted or 3,4-disubstituted quinolines. nih.gov Classical methods like the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone, can also be performed under metal-free conditions, sometimes catalyzed by Lewis acids or bases. nih.gov These established but often modified routes can be tailored to produce precursors for aminomethylquinolines without the use of transition metals. mdpi.com

Analog Development and Structural Diversification Strategies for this compound

The quinoline scaffold is a "privileged" structure in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at different positions on the ring system. rsc.orgrsc.org

Introduction of Substituents on the Quinoline Ring System

The development of analogs of this compound involves the strategic introduction of functional groups onto the quinoline core to explore structure-activity relationships (SAR).

Substituent Effects:

Electronic Effects: The introduction of electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) such as halogens (e.g., -Cl, -F) can significantly alter the pharmacological efficacy of the quinoline scaffold. rsc.org For example, in one study on antimalarial quinoline-imidazole hybrids, a methoxy group at the C-2 position enhanced activity, whereas a chlorine atom at the same position led to a loss of activity. rsc.org In another series of antileishmanial compounds, the best substituents at the C-4 position were found to be morpholino, 4-F-phenyl, and 4-OMe phenyl groups, which improved activity and solubility. nih.gov

Steric and Lipophilic Effects: Halogen atoms, particularly chlorine and fluorine, are often introduced to enhance metabolic stability and can also improve biological activity. rsc.orgnih.gov For instance, the introduction of 6-Cl and 7-F substituents on a quinoline core improved metabolic stability in a series of antileishmanial candidates. nih.gov The presence of a chloro-substituent was also found to enhance the activity of a quinoline-triazole derivative. rsc.org

The table below provides examples of how different substituents on the quinoline ring affect biological activity in various studies.

Compound SeriesPosition of SubstitutionSubstituentEffect on ActivityReference
Antimalarial quinoline-imidazole hybridC-2-OCH₃Enhanced activity rsc.org
Antimalarial quinoline-imidazole hybridC-2-ClLoss of activity rsc.org
Anticonvulsant quinolinesBenzene (B151609) ringHalogen (esp. F)Enhanced anti-MES propensity rsc.org
Antileishmanial quinolinesC-4Morpholino, 4-F-phenylImproved activity and solubility nih.gov
Antileishmanial quinolinesC-6, C-76-Cl, 7-FImproved metabolic stability nih.gov
Antileishmanial quinoline-triazoleNot specified-ClEnhanced activity rsc.org

These examples demonstrate that the systematic modification of the quinoline ring is a crucial strategy for optimizing the properties of lead compounds like this compound for various therapeutic applications. nih.gov

2 Modifications of the Methanamine Nitrogen (e.g., Secondary and Tertiary Amines, Amides)

The primary amine functionality of this compound serves as a versatile synthetic handle for the introduction of a wide array of substituents, leading to the formation of secondary amines, tertiary amines, and amides. These modifications are crucial for exploring the structure-activity relationships of quinoline-based compounds in various chemical and biological contexts. Standard organic transformations, including N-alkylation, reductive amination, and N-acylation, are routinely employed to achieve these structural variations.

Synthesis of Secondary and Tertiary Amines

The conversion of the primary amine in this compound to secondary and tertiary amines can be accomplished through several established synthetic protocols.

Direct N-Alkylation: This method involves the reaction of the primary amine with alkyl halides. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed as a byproduct. While effective, this method can sometimes lead to a mixture of mono- and di-alkylated products. The choice of reaction conditions, such as the stoichiometry of the alkylating agent and the strength of the base, can be optimized to favor the desired product.

Reductive Amination: A more controlled method for the synthesis of secondary and tertiary amines is reductive amination. This process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) youtube.com. This method is highly versatile, allowing for the introduction of a wide range of substituents depending on the carbonyl compound used. For the synthesis of tertiary amines, a secondary amine is used as the starting material and is reacted with a carbonyl compound, followed by reduction youtube.com.

The following table summarizes representative synthetic approaches for the N-alkylation of a primary amine, illustrating the conditions that would be applicable to this compound.

Starting MaterialReagentsProduct TypeGeneral ConditionsReference
This compoundAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Secondary/Tertiary AmineSolvent (e.g., Acetonitrile), Room Temperature to RefluxGeneral Methodology
This compoundAldehyde/Ketone, Reducing Agent (e.g., NaBH₄)Secondary AmineSolvent (e.g., Methanol), Acid catalyst (optional) youtube.com
N-Alkyl-(3-methylquinolin-2-yl)methanamine (Secondary Amine)Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Tertiary AmineSolvent (e.g., Dichloromethane), Room Temperature youtube.com

Synthesis of Amides

The reaction of this compound with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, readily yields the corresponding amides. This amide bond formation is one of the most fundamental transformations in organic chemistry.

Acylation with Acid Chlorides or Anhydrides: A common and efficient method for amide synthesis involves the acylation of the primary amine with an acid chloride or anhydride. These reactions are typically rapid and are often carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the acidic byproduct (HCl or a carboxylic acid).

Carboxylic Acid Coupling: Amides can also be formed directly from the reaction of the amine with a carboxylic acid using a coupling agent. A wide variety of coupling reagents are available, including carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.

The table below outlines common methodologies for the synthesis of amides from a primary amine, which are applicable to this compound.

Starting MaterialReagentsProduct TypeGeneral ConditionsReference
This compoundAcid Chloride (e.g., Acetyl chloride), Base (e.g., Triethylamine)AmideAprotic Solvent (e.g., Dichloromethane), 0 °C to Room TemperatureGeneral Methodology
This compoundCarboxylic Anhydride (e.g., Acetic anhydride)AmideSolvent (e.g., Pyridine or Dichloromethane), Room TemperatureGeneral Methodology
This compoundCarboxylic Acid, Coupling Agent (e.g., EDC, HOBt)AmideAprotic Solvent (e.g., Dimethylformamide), Room TemperatureGeneral Methodology

Chemical Reactivity and Transformation Studies of 3 Methylquinolin 2 Yl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group attached to the methylene (B1212753) bridge at the 2-position of the quinoline (B57606) ring is a key site of reactivity. Its nucleophilic nature drives a variety of chemical transformations.

Nucleophilic Substitution Reactions

The primary amine of (3-Methylquinolin-2-yl)methanamine can act as a nucleophile in substitution reactions. While direct SNAr reactions on an unsubstituted quinoline ring are not typical, the amine group can participate in reactions where it displaces a leaving group on another molecule. For instance, it can react with alkyl halides to form secondary amines, although this can be difficult to control and may lead to mixtures of products. libretexts.org

A more common scenario involves the reaction of the amine with activated aromatic or heteroaromatic systems. For example, in the synthesis of complex heterocyclic structures, this primary amine can displace a halogen or other suitable leaving group on a different aromatic ring, a common strategy in medicinal chemistry. nih.gov The success of these reactions often depends on the nature of the electrophile and the reaction conditions employed. nih.gov

Acylation and Sulfonylation Reactions

The primary amine of this compound readily undergoes acylation and sulfonylation reactions. These reactions are generally efficient and provide stable amide and sulfonamide derivatives, respectively. libretexts.org

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. libretexts.org These reactions are typically high-yielding and proceed under mild conditions.

Acylating AgentProduct
Acetyl chlorideN-((3-methylquinolin-2-yl)methyl)acetamide
Benzoyl chlorideN-((3-methylquinolin-2-yl)methyl)benzamide

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base affords sulfonamides. For example, reaction with p-toluenesulfonyl chloride would yield N-((3-methylquinolin-2-yl)methyl)-4-methylbenzenesulfonamide.

Sulfonylating AgentProduct
p-Toluenesulfonyl chlorideN-((3-methylquinolin-2-yl)methyl)-4-methylbenzenesulfonamide
Methanesulfonyl chlorideN-((3-methylquinolin-2-yl)methyl)methanesulfonamide

Formation of Schiff Base Derivatives

The primary amine of this compound can condense with aldehydes and ketones to form imines, commonly known as Schiff bases. libretexts.orgyoutube.com This reversible, acid-catalyzed reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is widely used in the synthesis of various heterocyclic compounds and biologically active molecules. neliti.comnih.gov The resulting Schiff bases can be further modified, for example, through reduction to form stable secondary amines.

Carbonyl CompoundSchiff Base Product
Benzaldehyde(E)-N-(phenylmethylidene)-(3-methylquinolin-2-yl)methanamine
Acetone(E)-N-(propan-2-ylidene)-(3-methylquinolin-2-yl)methanamine

Reactivity of the Quinoline Nitrogen Atom

The nitrogen atom within the quinoline ring possesses a lone pair of electrons and can also participate in chemical reactions, although its reactivity is influenced by the aromatic system.

Quaternization Reactions

The quinoline nitrogen can be alkylated by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. libretexts.orgmdpi.com This reaction, known as quaternization, converts the tertiary amine within the quinoline ring into a positively charged quaternary ammonium group. The reactivity of the quinoline nitrogen towards alkylation can be influenced by steric hindrance and its basicity. mdpi.com For example, the reaction of quinoline with an alkyl tosylate can lead to the formation of a quinolinium tosylate. mdpi.com

Alkylating AgentProduct
Methyl iodide2-(aminomethyl)-1,3-dimethylquinolin-1-ium iodide
Ethyl bromide2-(aminomethyl)-1-ethyl-3-methylquinolin-1-ium bromide

N-Oxidation Pathways

The nitrogen atom of the quinoline ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting this compound N-oxide exhibits different electronic properties and reactivity compared to the parent molecule. nih.gov The N-oxide can then serve as a precursor for further functionalization of the quinoline ring.

Oxidizing AgentProduct
Hydrogen PeroxideThis compound N-oxide
m-Chloroperoxybenzoic acid (mCPBA)This compound N-oxide

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The reactivity of the quinoline ring in this compound towards substitution reactions is dictated by the electron-donating and -withdrawing characteristics of its constituent rings and substituents. The pyridine (B92270) ring is generally electron-deficient due to the electronegativity of the nitrogen atom, while the benzene (B151609) ring is comparatively electron-rich.

Electrophilic Substitution:

The aminomethyl group at the C-2 position, being an electron-donating group, tends to activate the quinoline ring towards electrophilic attack. Theoretical considerations suggest that electrophilic substitution would likely occur on the carbocyclic (benzene) part of the quinoline ring, which is more electron-rich. Specifically, positions 5 and 8 are predicted to be the most favorable sites for electrophilic attack due to the activating effect of the amino group, which directs incoming electrophiles to these positions. The methyl group at C-3 may exert some steric hindrance, potentially influencing the regioselectivity of the substitution.

Nucleophilic Substitution:

The nitrogen atom in the quinoline ring withdraws electron density, making the heterocyclic ring susceptible to nucleophilic attack, particularly at positions 2 and 4. In the case of this compound, the presence of the aminomethyl group at the 2-position makes direct nucleophilic substitution at this position unlikely without prior modification to a better leaving group. However, the electron-withdrawing nature of the quinoline nitrogen strongly favors nucleophilic aromatic substitution at the C-4 position. wikipedia.orgfishersci.co.ukmasterorganicchemistry.com This is a general characteristic of quinoline derivatives, where the C-4 position is activated towards attack by nucleophiles. Should a suitable leaving group be present at the C-4 position of a derivative of this compound, it would be the primary site for nucleophilic displacement.

Redox Chemistry of this compound

The redox chemistry of this compound involves both the potential for oxidation of the quinoline ring and its substituents, and the reduction of the heterocyclic system.

Oxidation Pathways

The oxidation of quinoline derivatives can be complex, often leading to a variety of products depending on the oxidizing agent and reaction conditions. For compounds related to this compound, such as 2-amino-3-methylquinoline, oxidation can lead to the formation of mutagenic products. The metabolic oxidation of 3-methylquinoline (B29099), a related compound, involves initial oxidation reactions that can lead to hydroxylated metabolites. ontosight.ai

While specific experimental data on the chemical oxidation of this compound is not extensively detailed in the reviewed literature, general principles of quinoline chemistry suggest that strong oxidation could potentially lead to the cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid derivatives. Milder oxidation might affect the methyl and aminomethyl substituents. For instance, the methyl group could be oxidized to a carboxylic acid, and the aminomethyl group could also undergo oxidation.

Reduction Pathways

The reduction of the quinoline ring system is a well-established transformation. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can lead to the saturation of the heterocyclic ring. For 2-amino-3-methylquinoline, reduction with sodium borohydride in methanol (B129727) can yield partially reduced quinoline alcohols, indicating a selective reduction of the C=N bond within the pyridine ring.

In the context of this compound, reduction would be expected to primarily affect the pyridine part of the quinoline nucleus, leading to the formation of tetrahydroquinoline derivatives. The specific products would depend on the reducing agent and the reaction conditions employed. For instance, catalytic hydrogenation with a metal catalyst would likely result in the saturation of the nitrogen-containing ring.

Table of Reaction Outcomes for Related Quinoline Derivatives:

Reaction TypeReagent/ConditionSubstrateProduct(s)Reference
ReductionNaBH₄/MeOH2-Amino-3-methylquinolinePartially reduced quinoline alcohols

Coordination Chemistry and Metal Complexation of 3 Methylquinolin 2 Yl Methanamine

Ligand Design Principles Utilizing (3-Methylquinolin-2-yl)methanamine

The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. The this compound molecule possesses distinct features that make it an effective ligand. Its utility stems from the strategic placement of two nitrogen atoms—one in the aromatic quinoline (B57606) ring and one in the flexible aminomethyl side chain—which can act as Lewis bases, donating their lone pairs of electrons to a metal center.

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. Based on its structure, this compound is primarily expected to function as a bidentate ligand.

Monodentate Coordination: In a monodentate mode, the ligand would bind to a metal center using only one of its two available nitrogen donor atoms. This is considered less likely due to the thermodynamic advantages of chelation. However, under specific steric or electronic conditions, or with certain metal ions that disfavor chelation, monodentate coordination through either the quinoline nitrogen or, more likely, the more flexible and accessible primary amine nitrogen, is theoretically possible.

Bidentate Coordination: This is the most anticipated and stable coordination mode for this compound. The ligand coordinates to a single metal center through both the quinoline nitrogen (N1) and the methanamine nitrogen (N2). This simultaneous binding forms a highly stable five-membered ring, a structural motif that is very common and energetically favorable in coordination chemistry. This N,N'-bidentate chelation is the foundation of this ligand's design.

Polydentate Coordination: The basic this compound structure does not support polydentate coordination beyond bidentate. However, it can serve as a scaffold for creating more complex polydentate ligands. For instance, modification of the amine group could introduce additional donor atoms, transforming it into a tridentate or higher-denticity ligand, although such derivatives fall outside the scope of the parent compound.

The ability of this compound to act as a bidentate ligand is defined by its chelating properties. The term "chelate" is derived from the Greek word for "claw," describing how the ligand grasps the metal ion. nih.gov The quinoline-methanamine scaffold is an excellent chelating agent due to the chelate effect.

The chelate effect is the enhanced thermodynamic stability of a complex containing a chelate ring compared to a complex with analogous monodentate ligands. nih.gov When this compound binds to a metal ion, it forms a five-membered ring composed of the metal ion, the quinoline nitrogen, the C2 and methyl carbons of the quinoline, and the amine nitrogen. The formation of this ring structure leads to a significant increase in the stability of the complex, primarily driven by a favorable entropy change. This inherent stability makes the quinoline-methanamine scaffold a reliable and predictable building block in the design of robust metal complexes. The 8-hydroxyquinoline (B1678124) isomer is particularly well-known for its potent chelating ability, forming stable complexes with a variety of divalent metal ions. nih.gov While structurally different, the principle of N,N-chelation in this compound follows a similar logic of forming a stable ring structure.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes using this compound as a ligand would generally follow established procedures in coordination chemistry, which involve the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metals in the +2 and +3 oxidation states are common targets for coordination with N-donor ligands. The synthesis of complexes with metals such as copper(II), zinc(II), chromium(III), manganese(II), cobalt(II), and nickel(II) is well-precedented for related quinoline-based ligands. researchgate.netresearchgate.net A general synthetic route involves dissolving the this compound ligand and a metal salt (typically a halide or nitrate) in a solvent like ethanol (B145695) or methanol (B129727). The mixture is then stirred, often with heating, to facilitate the complexation reaction. Upon cooling or solvent evaporation, the metal complex precipitates and can be isolated. The stoichiometry of the reaction (metal-to-ligand ratio) can be adjusted to control the final structure, with 1:1 or 1:2 ratios being common for bidentate ligands. researchgate.net

Metal IonTypical Metal Salt PrecursorGeneral Synthetic MethodAnticipated Stoichiometry (Metal:Ligand)
Cu(II)CuCl2·2H2OReaction of the ligand with the metal salt in a 1:2 molar ratio in an alcoholic solvent (e.g., ethanol) under reflux, followed by cooling and isolation of the precipitate.1:1 or 1:2
Zn(II)Zn(NO3)2·6H2O1:1 or 1:2
Cr(III)CrCl3·6H2O1:1, 1:2, or 1:3
Mn(II)MnCl2·4H2O1:1 or 1:2
Co(II)CoCl2·6H2O1:1 or 1:2
Ni(II)NiCl2·6H2O1:1 or 1:2

The coordination chemistry of rare earth elements (lanthanides) with N,N'-donor ligands like this compound is less common than that of transition metals. However, lanthanide ions are known to form complexes with quinoline derivatives, typically those containing oxygen-donor groups like carboxylates. researchgate.netnih.gov Synthesis of rare earth complexes with this ligand would likely follow a similar methodology, using lanthanide salts such as La(NO₃)₃ or EuCl₃. These metals have higher coordination numbers (typically 8 or 9), so the resulting complexes would likely incorporate multiple ligand molecules or solvent molecules (e.g., water) to satisfy the coordination sphere. nih.gov While plausible, specific documented examples for this compound are scarce in the scientific literature.

Structural Characterization of this compound Metal Complexes

Once synthesized, the definitive structure and properties of the metal complexes must be determined through various analytical techniques. While specific experimental data for complexes of this compound is not widely published, the characterization would rely on standard methods. For related systems, techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and single-crystal X-ray diffraction are routinely employed. researchgate.netresearchgate.net

TechniqueInformation Obtained and Expected Observations
Elemental Analysis (CHN)Confirms the empirical formula of the complex by determining the percentage composition of carbon, hydrogen, and nitrogen, verifying the metal-to-ligand ratio.
Infrared (IR) SpectroscopyProvides evidence of coordination. A shift in the N-H stretching and bending vibrations of the amine group and changes in the C=N/C=C stretching frequencies of the quinoline ring upon complexation would indicate the involvement of both nitrogen atoms in binding to the metal.
UV-Visible SpectroscopyGives information about the electronic environment of the metal ion. For transition metal complexes, d-d electronic transitions can reveal the coordination geometry (e.g., tetrahedral vs. square planar vs. octahedral). Shifts in the ligand's π→π* transitions can also occur upon coordination.
Single-Crystal X-ray DiffractionOffers unambiguous proof of structure. This technique provides precise information on bond lengths, bond angles, coordination number, and the overall geometry of the complex in the solid state. It would definitively confirm the bidentate N,N'-chelation of the ligand.
Molar Conductance MeasurementsDetermines whether the anions (e.g., Cl⁻) are coordinated to the metal or exist as counter-ions in the crystal lattice, distinguishing between electrolytic and non-electrolytic complexes. nih.gov
Magnetic SusceptibilityMeasures the magnetic moment of the complex, which helps determine the number of unpaired electrons on the metal center and can provide insight into the metal's oxidation state and coordination environment.

Based on analogous structures, M(II) complexes with a 1:2 metal-to-ligand ratio, having the general formula [M(L)₂X₂] (where L is the bidentate ligand and X is a monodentate anion like Cl⁻), would likely adopt a distorted octahedral geometry. Complexes of the type [M(L)X₂] might be tetrahedral or square planar, depending on the metal ion.

Research on the Chemical Compound this compound Remains Limited in Publicly Available Scientific Literature

Extensive searches of publicly accessible scientific databases and scholarly articles have revealed a significant lack of published research on the chemical compound this compound and its coordination chemistry. Despite targeted inquiries for information pertaining to its metal complexation, crystal structure, solution-state behavior, electronic and magnetic properties, and catalytic applications, no specific studies detailing these aspects for this particular ligand could be identified.

The field of coordination chemistry extensively investigates how ligands—molecules that donate electrons to a central metal atom—can be used to create complex structures with a wide array of properties and applications. Quinoline derivatives, in particular, are a well-studied class of ligands due to the nitrogen atom in the quinoline ring, which provides a key site for coordination to metal ions. These complexes are often explored for their potential in catalysis, materials science, and biological systems.

However, it appears that this compound has not been a focus of such research efforts, or at least, the findings have not been disseminated in publicly indexed scientific literature. As a result, the specific details required to populate a comprehensive scientific article on its coordination chemistry—such as crystallographic data from X-ray diffraction, spectroscopic analysis of its coordination compounds in solution, measurements of magnetic moments, or reports on its efficacy as a catalyst—are not available.

While general principles of coordination chemistry and the behavior of related quinoline-based ligands are well-documented, any attempt to extrapolate such information to this compound without direct experimental evidence would be speculative and would not meet the standards of scientific accuracy. The scientific community relies on peer-reviewed, published data to build upon existing knowledge, and in the case of this specific compound, that foundational data appears to be absent from the public domain.

Therefore, a detailed article on the coordination chemistry and metal complexation of this compound, as outlined by the requested structure, cannot be generated at this time due to the absence of the necessary primary research findings.

Spectroscopic Characterization and Structural Elucidation of 3 Methylquinolin 2 Yl Methanamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of (3-Methylquinolin-2-yl)methanamine. The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons of the quinoline (B57606) ring typically appear in the aromatic region (δ 6.0-9.5 ppm). pdx.edu The methyl group protons would resonate in the upfield region, while the methylene (B1212753) protons of the methanamine group would be influenced by the adjacent aromatic ring and the amine group.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom of the methyl group would have a characteristic chemical shift, while the carbons of the quinoline ring would appear at various downfield shifts. docbrown.info The chemical shift of the methylene carbon in the methanamine moiety would also be diagnostic. The presence of a single peak in the ¹³C NMR spectrum for a specific carbon type indicates a single chemical environment for that atom. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline-H 6.0 - 9.5 120 - 150
CH₃ ~2.5 ~15 - 25
CH₂NH₂ ~3.8 ~40 - 50

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

To unambiguously assign the ¹H and ¹³C NMR signals and to piece together the molecular structure, two-dimensional (2D) NMR techniques are employed. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would show correlations between adjacent protons on the quinoline ring and potentially between the methylene protons and any coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded proton-carbon pairs. columbia.edu It is highly sensitive and allows for the direct assignment of a proton signal to its attached carbon atom. columbia.edu For this compound, this would link the quinoline protons to their respective carbons, the methyl protons to the methyl carbon, and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). youtube.com This is crucial for connecting different parts of the molecule. For instance, it could show correlations from the methyl protons to the C3 carbon of the quinoline ring and from the methylene protons to the C2 carbon, confirming the substitution pattern.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the molecule's structure in the solid phase. This technique can be particularly useful for studying polymorphism and the effects of crystal packing on the molecular conformation.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

The IR and Raman spectra of this compound would exhibit characteristic bands for its constituent parts:

Quinoline Moiety : The aromatic C-H stretching vibrations are expected in the 3000-3200 cm⁻¹ region. dergipark.org.tr The C=C and C=N stretching vibrations of the heterocyclic ring system would appear in the 1400-1600 cm⁻¹ range. dergipark.org.tr

Methanamine Moiety : The N-H stretching vibrations of the primary amine group typically appear as one or two bands in the 3300-3500 cm⁻¹ region. dergipark.org.tr The NH₂ scissoring (bending) mode is expected around 1590-1650 cm⁻¹. The C-N stretching vibration would be observed in the 1000-1200 cm⁻¹ region.

Methyl Group : The C-H stretching vibrations of the methyl group would be present in the 2850-2960 cm⁻¹ range.

Table 2: Key Vibrational Modes for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Quinoline Aromatic C-H Stretch 3000 - 3200
C=C, C=N Stretch 1400 - 1600
Methanamine N-H Stretch 3300 - 3500
NH₂ Scissor 1590 - 1650
C-N Stretch 1000 - 1200

The presence of the primary amine group allows for intermolecular hydrogen bonding (N-H···N or N-H···π interactions). This can be observed in the vibrational spectra. Hydrogen bonding typically causes a broadening and a shift to lower frequency of the N-H stretching bands in the IR spectrum. The extent of this shift can provide information about the strength of the hydrogen bonds. Raman spectroscopy can also be a powerful tool for studying hydrogen bonding in different environments. rsc.org

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone in the structural elucidation of organic compounds, providing vital information on molecular weight and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C₁₁H₁₂N₂, the calculated exact mass would provide unambiguous confirmation of its molecular formula. However, no published experimental HRMS data for this specific compound could be identified. For comparison, studies on other quinoline derivatives routinely report HRMS data to confirm their synthesis. For instance, the characterization of new 2-methyl-4-styrylquinoline derivatives included HRMS (ESI⁺) to confirm their elemental composition nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for assessing the purity of a sample and confirming the identity of a compound by its retention time and mass spectrum. A GC-MS analysis of this compound would be crucial to ensure the sample is free from starting materials, byproducts, or other impurities. The resulting mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, would serve as a fingerprint for the compound's identification. While GC-MS is a common technique for the analysis of a wide array of organic molecules, specific GC-MS data for this compound has not been reported in the reviewed literature.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy are key techniques for investigating the photophysical properties of a molecule, which are dictated by its electronic structure. The quinoline core is known to be photoactive, and its derivatives are often fluorescent.

The study of the absorption and emission spectra of this compound would reveal its chromophoric and fluorophoric properties. The absorption spectrum would indicate the wavelengths of light the compound absorbs, corresponding to electronic transitions, while the fluorescence spectrum would show the emission of light as the molecule returns to its ground state. Factors such as the position of the methyl and aminomethyl groups on the quinoline ring would be expected to influence these properties. Research on other quinoline derivatives has shown that substituent effects can significantly alter the absorption and emission maxima nih.govrsc.org. However, no specific studies detailing the electronic absorption and fluorescence characteristics of this compound were found.

X-ray Crystallography for Precise Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This would offer an unambiguous confirmation of its structure and connectivity.

The synthesis of a closely related compound, (2-chloroquinolin-3-yl)methanamine, has been described, and its characterization was performed using spectral and X-ray analysis researchgate.netresearchgate.net. This suggests that obtaining a crystalline form of this compound suitable for X-ray diffraction is plausible. However, a search of crystallographic databases and the scientific literature did not yield any reports on the crystal structure of this specific compound. The crystal structures of numerous other quinoline derivatives have been determined, providing valuable insights into the structural chemistry of this class of compounds nih.govresearchgate.net.

Computational Chemistry and Theoretical Investigations of 3 Methylquinolin 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of a wide range of molecular properties from first principles. epstem.netepstem.netepstem.net These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. nih.govscirp.org For (3-Methylquinolin-2-yl)methanamine, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement (optimized geometry). nih.govresearchgate.net

This process involves calculating the forces on each atom and minimizing the total energy of the molecule until a stable conformation is found. The output would provide precise bond lengths, bond angles, and dihedral angles. For instance, the geometry would reveal the planarity of the quinoline (B57606) ring system and the orientation of the methanamine and methyl substituents. The electronic structure analysis would yield information on the distribution of electron density, indicating which parts of the molecule are electron-rich or electron-poor, and would also allow for the calculation of the dipole moment.

Table 1: Predicted Geometrical Parameters for this compound using DFT

ParameterPredicted Value
C2-C (methanamine) Bond Length~1.51 Å
C3-C (methyl) Bond Length~1.50 Å
C2-N1-C10 Bond Angle~117.8°
C3-C4-C10 Bond Angle~120.5°
Dihedral Angle (Quinoline plane)~0.0°
Dipole Moment~2.5 D
Note: These are hypothetical values based on typical DFT calculations for similar aromatic amines and serve as an illustration of expected results.

A significant advantage of quantum chemical calculations is the ability to predict spectroscopic data, which can aid in the interpretation of experimental spectra. researchgate.netnih.gov

NMR Spectroscopy: By employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, one can calculate the theoretical ¹H and ¹³C NMR chemical shifts. epstem.netepstem.net These calculated shifts, when scaled and compared with experimental data, can confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies of this compound can be computed. nih.gov Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, C-H bend, ring deformation). These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.govmdpi.com This calculation would identify the wavelengths of maximum absorbance (λmax) and the corresponding molecular orbitals involved in the electronic excitations. For this compound, transitions involving the π-system of the quinoline ring are expected to dominate the spectrum.

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted ParameterValue
¹³C NMRChemical Shift C2~155 ppm
¹³C NMRChemical Shift C3~130 ppm
¹H NMRChemical Shift -CH₂-~4.0 ppm
IRN-H Stretch Frequency~3400 cm⁻¹ (scaled)
IRC=N Stretch Frequency~1610 cm⁻¹ (scaled)
UV-Vis (TD-DFT)λmax~280 nm, ~320 nm
Note: These values are illustrative and based on calculations for structurally related compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. scirp.orgthaiscience.info The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.netresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the nitrogen of the amine group. The LUMO would likely be distributed across the π-system of the quinoline ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap suggests that the molecule is more easily excited and therefore more reactive. scirp.org

Table 3: Frontier Molecular Orbital Properties for this compound

ParameterPredicted Value (eV)Implication
HOMO Energy-6.2Electron-donating ability
LUMO Energy-1.5Electron-accepting ability
HOMO-LUMO Gap4.7High chemical stability
Note: These are representative values based on DFT calculations for similar aromatic systems.

Conformational Analysis and Energy Landscapes

The methanamine side chain of this compound can rotate around the single bond connecting it to the quinoline ring. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to map out the potential energy surface. researchgate.net This analysis would identify the lowest energy conformers (the most stable shapes of the molecule) and the energy barriers to rotation between them. This information is critical for understanding how the molecule might interact with other molecules, such as biological receptors.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of the molecule in a more realistic environment, such as in a solvent like water or ethanol (B145695). mdpi.com In an MD simulation, the movements of the solute and solvent molecules are calculated over time based on a force field.

For this compound, MD simulations would reveal how solvent molecules arrange themselves around the solute, particularly around the polar amine group. It would also provide insights into the dynamic flexibility of the molecule and how its conformation changes over time in solution.

Intermolecular Interactions and Hirshfeld Surface Analysis

In the solid state, molecules of this compound will pack together in a crystal lattice, held by various intermolecular forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. nih.govnih.govrsc.org The Hirshfeld surface is a 3D surface defined around a molecule that separates it from its neighbors in the crystal.

In Silico Modeling of Ligand-Target Interactions

In silico modeling of ligand-target interactions is a powerful computational tool used to predict and analyze the binding of a small molecule (ligand) to a biological macromolecule (target), such as a protein or nucleic acid. This approach is fundamental in structure-based drug design, helping to understand the mechanism of action and to optimize the affinity and selectivity of potential drug candidates. The process typically involves molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target, and the calculation of binding affinities to estimate the strength of the interaction.

Despite the broad application of these computational methods to the quinoline scaffold, a comprehensive search of scientific literature and databases has revealed a notable absence of specific in silico modeling studies focused on the ligand-target interactions of This compound . While numerous computational investigations have been conducted on various quinoline derivatives for a range of biological targets, including c-MET kinase, Leishmania major N-myristoyltransferase, and α-synuclein, specific data detailing the docking scores, binding energies, or interaction profiles for this compound are not publicly available. mdpi.comnih.govfrontiersin.org

Therefore, no detailed research findings or data tables on the in silico modeling of ligand-target interactions for this compound can be presented at this time.

Biological Activity and Mechanistic Studies of 3 Methylquinolin 2 Yl Methanamine Scaffolds

Anti-proliferative Mechanisms in Cellular Models

Quinoline (B57606) derivatives have emerged as promising candidates in the development of novel anticancer agents due to their diverse chemical structures and biological activities. nih.gov Research has shown that these compounds can influence cancer progression through various mechanisms, including the induction of apoptosis, modulation of the cell cycle, and interference with signaling pathways that are critical for tumor growth. nih.gov

Enzyme Inhibition Profiles (e.g., Kinases, Topoisomerases, DHODH, Pim, mTORC)

The anti-proliferative effects of compounds featuring the quinoline scaffold are often attributed to their ability to inhibit a range of crucial cellular enzymes.

Kinase Inhibition: Several quinoline and quinoxaline (B1680401) derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in cancer.

VEGFR-2: Quinolone-3-carboxamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. nih.gov One such derivative, compound 10i , demonstrated potent VEGFR-2 inhibition with an IC50 value of 36 nM, which is comparable to the established inhibitor Sorafenib (IC50 = 45 nM). nih.gov The mechanism of these type II inhibitors involves binding to the inactive DFG-out conformation of the kinase, with the quinoline carboxamide nucleus orienting the molecule within the allosteric site. nih.gov

PDK1: Substituted 3-anilino-quinolin-2(1H)-ones have been synthesized and evaluated as inhibitors of 3-Phosphoinositide-dependent kinase 1 (PDK1), an important regulator of the PI3K/Akt signaling pathway that is often activated in various human cancers. nih.gov

Pim Kinases: While not directly involving the (3-Methylquinolin-2-yl)methanamine scaffold, the broader class of quinoline-related compounds has shown activity against Pim kinases, a family of serine/threonine kinases that regulate cell survival. arabjchem.org

mTORC: The mammalian target of rapamycin (B549165) (mTOR) is another key kinase in cell growth and proliferation. Some quinoline derivatives have been investigated for their potential to inhibit the mTOR signaling cascade. rdd.edu.iq

Topoisomerase Inhibition: Topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription, making them established targets for cancer therapy. nih.govnih.gov Certain quinoxaline derivatives have demonstrated the ability to inhibit topoisomerase enzymes. nih.gov

DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, and its inhibition can be an effective strategy against rapidly proliferating cancer cells. nih.govmdpi.com Olorofim (F901318), a novel antifungal agent, targets the DHODH enzyme in Aspergillus fumigatus. nih.gov While this is in a fungal system, it highlights the potential of targeting this enzyme with heterocyclic compounds.

The following table summarizes the inhibitory activities of selected quinoline and quinoxaline derivatives against various enzymes.

Compound ClassTarget EnzymeKey Findings
Quinolone-3-carboxamide derivativesVEGFR-2Potent inhibition, with some compounds showing IC50 values comparable to Sorafenib. nih.gov
3-Anilino-quinolin-2(1H)-onesPDK1Demonstrated modest inhibition of isolated PDK1 enzyme. nih.gov
Quinoxaline derivativesTopoisomerasesImplicated in anticancer activity through topoisomerase inhibition. nih.gov
Olorofim (related heterocyclic compound)DHODHPotent inhibition of fungal DHODH. nih.gov

Investigation of Cell Cycle Perturbations and Apoptosis Induction Pathways

A significant aspect of the anti-proliferative activity of quinoline-based scaffolds is their ability to disrupt the normal cell cycle and induce programmed cell death, or apoptosis, in cancer cells.

Cell Cycle Arrest:

G2/M Phase Arrest: A novel synthetic quinolin-4-one derivative, 2-(3-methoxyphenyl)-6,7-methylenedioxoquinolin-4-one (MMEQ), was found to induce G2/M phase arrest in human bladder cancer cells. This was associated with the promotion of chk1, chk2, and cdc25c proteins. researchgate.net Similarly, a 3-methylquinoxaline derivative, compound 11e , caused cell cycle arrest at the G2/M phase in HepG-2 cells. nih.gov

Sub-G1 Phase Arrest: Treatment of U937 leukemia cells with bis-quinoline compounds resulted in a significant increase in the sub-G1 cell population, which is indicative of apoptosis. mdpi.com A quinolone derivative, 10i , also led to a profound accumulation of cells in the Sub-G1 phase in HepG2 cells. nih.gov

Apoptosis Induction: The induction of apoptosis is a key mechanism for the elimination of cancer cells. Quinoline derivatives have been shown to trigger apoptosis through various pathways.

Caspase Activation: The apoptotic process is often executed by a cascade of enzymes called caspases. Treatment of HepG2 cells with a potent quinolone derivative led to a significant increase in the relative protein expression of Caspase-7. nih.gov In another study, a 3-methylquinoxaline derivative was found to increase the levels of both caspase-9 and caspase-3. nih.gov

Mitochondrial Pathway: A novel synthetic quinolin-4-one derivative was shown to induce apoptosis through a caspase- and mitochondria-dependent pathway in bladder cancer cells. This involved the loss of mitochondrial membrane potential, release of cytochrome c, AIF, and Endo G from the mitochondria, and changes in the levels of Bcl-2 family proteins. researchgate.net

Bcl-2 Family Modulation: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis. A 3-methylquinoxaline derivative demonstrated a significant increase in the level of BAX and a decrease in the level of Bcl-2, thereby promoting apoptosis. nih.gov

The table below provides a summary of the effects of selected quinoline derivatives on the cell cycle and apoptosis.

Compound/Derivative ClassCell LineCell Cycle EffectApoptotic Mechanism
Bis-quinoline compoundsU937 leukemiaSub-G1 arrest mdpi.comIncrease in sub-G1 peak, indicating apoptosis. mdpi.com
Quinolone derivative 10i HepG2Sub-G1 and G2/M arrest nih.govIncreased early and late apoptosis; increased Caspase-7 and Bax expression. nih.gov
2-(3-methoxyphenyl)-6,7-methylenedioxoquinolin-4-one (MMEQ)TSGH8301 bladder cancerG2/M arrest researchgate.netCaspase- and mitochondria-dependent apoptosis; modulation of Bcl-2 family proteins. researchgate.net
3-Methylquinoxaline derivative 11e HepG2G2/M arrest nih.govIncreased levels of caspase-9, caspase-3, and BAX; decreased Bcl-2. nih.gov

Modulation of Angiogenesis and Cell Migration

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Compounds that can inhibit angiogenesis are therefore of significant interest in cancer therapy.

The inhibition of VEGFR-2 by quinoline derivatives, as discussed in section 7.1.1, is a primary mechanism by which these compounds can modulate angiogenesis. nih.gov By blocking the VEGFR-2 signaling pathway, these compounds can prevent the proliferation and migration of endothelial cells, which are essential steps in the formation of new blood vessels. nih.gov

Some quinoline compounds have been specifically investigated as inhibitors of angiogenesis and human methionine aminopeptidase. google.com The ability of certain quinoline scaffolds to inhibit angiogenesis without significant cytotoxicity is a particularly noteworthy biological property. nih.gov

Antimicrobial Activity Mechanisms

In addition to their anti-proliferative effects, quinoline-based scaffolds have also demonstrated promising activity against a range of microbial pathogens.

Antibacterial Action Modalities (e.g., against Escherichia coli, Staphylococcus aureus)

Quinoline derivatives have been explored for their antibacterial properties against both Gram-positive and Gram-negative bacteria. rdd.edu.iqbiointerfaceresearch.com

Against Escherichia coli : Certain quinoline-based amino acid derivatives have shown moderate to excellent antibacterial activity against E. coli. biointerfaceresearch.com In one study, a series of quinolinium iodide salt derivatives exhibited excellent antibacterial activity against E. coli, with some compounds showing greater potency than the reference drugs amoxicillin (B794) and ciprofloxacin. biointerfaceresearch.com

Against Staphylococcus aureus : Quinoline-2-one Schiff-base hybrids have been identified as highly efficient derivatives against S. aureus, with some compounds showing MIC values comparable to ciprofloxacin. nih.gov These compounds are thought to exert their antibacterial effect by inhibiting E. coli topoisomerase IV and DNA gyrase. nih.gov A review of quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents highlights the potential of this scaffold in combating drug-resistant bacteria. nih.gov

The mechanism of action for some related urinary antiseptics, such as methenamine, involves the hydrolysis to formaldehyde (B43269) in acidic urine, which then denatures bacterial proteins and nucleic acids. droracle.aidrugbank.com While this is not a direct quinoline derivative, it illustrates a mechanism of non-specific antibacterial action that can be achieved with heterocyclic compounds.

The following table summarizes the antibacterial activity of selected quinoline derivatives.

Compound ClassTarget BacteriaKey Findings
Quinoline-based amino acid derivativesE. coli, S. aureusModerate to excellent activity; presence of carboxylic acid moiety appears important for activity. biointerfaceresearch.com
Quinolinium iodide saltsE. coliExcellent activity, some more potent than amoxicillin and ciprofloxacin. biointerfaceresearch.com
Quinoline-2-one Schiff-base hybridsS. aureusPotent activity, with some MICs comparable to ciprofloxacin; inhibition of topoisomerase IV and DNA gyrase. nih.gov

Antifungal Action Modalities (e.g., against Aspergillus Niger)

The quinoline scaffold has also been investigated for its potential as an antifungal agent.

Against Aspergillus niger : A study on new series of quinoline derivatives reported that some compounds exhibited moderate antifungal activity against A. niger. researchgate.net Another study on quinoline-2-one Schiff-base hybrids also evaluated their activity against A. niger. nih.gov The development of novel antifungal agents is crucial due to the rise in invasive fungal infections and the limitations of current therapies. nih.gov

The mechanisms of antifungal action for quinoline derivatives are still under investigation but may involve disruption of the fungal cell membrane or inhibition of essential fungal enzymes, similar to the mechanisms observed for other heterocyclic antifungal agents. nih.gov

Antiplasmodial Research and Resistance Mechanisms at the Molecular Level

The primary mechanism of action for many quinoline-based antimalarials, such as chloroquine (B1663885), involves the disruption of heme detoxification in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme. This heme is normally neutralized by polymerization into hemozoin. Quinoline drugs are thought to accumulate in the acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death. nih.gov

Resistance to quinoline antimalarials is a significant challenge. In P. falciparum, resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. These mutations alter the transporter, leading to the efflux of the drug from the food vacuole and reducing its effective concentration at the target site. Another transporter, the P. falciparum multidrug resistance protein 1 (PfMDR1), has also been implicated in resistance to various quinolines.

While specific resistance mechanisms to this compound derivatives are not yet extensively detailed in published literature, it is hypothesized that they could be similar to those observed for other quinoline compounds, potentially involving PfCRT and/or PfMDR1. Further research is needed to elucidate the precise molecular interactions and resistance pathways associated with this specific scaffold.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and pharmacological properties of lead compounds. For quinoline-based antimalarials, SAR studies have revealed key structural features that influence their activity. These include the nature and position of substituents on the quinoline ring and the composition of the side chain.

In the context of quinoline methanamine derivatives, research has shown that the substitution pattern on the quinoline nucleus and the nature of the amine in the side chain are critical for antiplasmodial activity. For instance, a study on a series of mono- and bisquinoline methanamine derivatives highlighted the importance of these structural modifications. nih.gov While this study did not focus exclusively on the 3-methyl substituted scaffold, it provides valuable insights into the broader class of quinoline methanamines.

The synthesis and evaluation of a series of 4-methylamino-2-phenylquinoline analogs revealed that substitutions at the C4 position of the quinoline ring with moieties like morpholine, piperidine, and imidazole (B134444) resulted in promising antiplasmodial activity. researchgate.net Although this study pertains to 4-methylamino derivatives, it underscores the significance of the substituent at the amino group for biological activity.

A detailed SAR study on 2-arylvinylquinolines, another class of quinoline derivatives, demonstrated that substitutions on the aryl ring and the quinoline core significantly impact their antiplasmodial potency. nih.gov This further emphasizes the modular nature of the quinoline scaffold, where modifications at different positions can be systematically explored to enhance activity.

For the this compound scaffold specifically, systematic variations would be necessary to establish a clear SAR. This would involve synthesizing analogs with different substituents on the quinoline ring (e.g., at positions 6, 7, or 8) and on the methanamine nitrogen atom to probe the electronic and steric requirements for optimal antiplasmodial activity.

This compound as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

A "privileged scaffold" is a molecular framework that is able to provide ligands for more than one type of biological target, suggesting a degree of inherent drug-likeness. The quinoline scaffold itself is widely regarded as a privileged structure in medicinal chemistry due to its presence in a multitude of approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.gov

The versatility of the quinoline ring system allows for the introduction of various functional groups at different positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This adaptability makes it an attractive starting point for the design of new bioactive molecules.

The this compound framework can be considered a specialized iteration of this privileged scaffold. The presence of the methyl group at the 3-position and the aminomethyl group at the 2-position provides specific steric and electronic features that can be exploited for targeted drug design. The aminomethyl side chain, in particular, offers a handle for further derivatization to modulate properties such as solubility, basicity, and interactions with biological targets.

The development of synthetic methodologies to create libraries of this compound derivatives would be a key step in exploring its full potential as a privileged scaffold. By systematically modifying the core structure and evaluating the resulting compounds against a range of biological targets, new therapeutic applications beyond its antiplasmodial activity could be uncovered.

Future Directions in 3 Methylquinolin 2 Yl Methanamine Research

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For (3-Methylquinolin-2-yl)methanamine, future efforts will likely focus on moving beyond traditional, often harsh, synthesis conditions. A promising avenue is the exploration of catalyst-free reactions, which reduce costs and environmental impact. rsc.org For instance, methods for synthesizing quinolin-2-yl carbamates from hetaryl ureas and alcohols without a catalyst have been successfully developed and could be adapted for the synthesis of this compound derivatives. rsc.org

Green chemistry principles are also expected to play a significant role. This includes the use of greener solvents, such as ethanol (B145695) or water, and energy-efficient reaction conditions. mdpi.com The condensation reaction of ortho-phenylenediamines with dicarbonyl compounds, a fundamental method for creating the quinoline (B57606) core, is a prime candidate for optimization using green chemistry approaches to avoid high temperatures and strong acid catalysts. mdpi.com

Design and Synthesis of Advanced Functional Materials Utilizing the Scaffold

The unique structural features of the quinoline scaffold make this compound a compelling building block for advanced functional materials. The inherent properties of quinoline derivatives, such as their potential for high energy storage density and enhanced structural stability, open up a wide range of applications. researchgate.net

Future research will likely focus on incorporating the this compound moiety into larger, more complex architectures to create materials with tailored properties. For example, the development of polymer conjugates could enhance the functionality of materials, leading to improved performance in applications such as energy storage or catalysis. researchgate.net The integration of the scaffold into hierarchical structures, similar to those seen in advanced electrode materials, could also lead to significant breakthroughs. researchgate.net

The following table illustrates potential research directions for functional materials based on the this compound scaffold:

Research DirectionPotential ApplicationKey Properties to Investigate
Polymer ConjugationEnhanced Drug DeliveryBiocompatibility, Controlled Release
Metal-Organic Frameworks (MOFs)Gas Storage, CatalysisPorosity, Stability, Catalytic Activity
Conductive PolymersOrganic ElectronicsConductivity, Charge Transport
High-Energy-Density MaterialsEnergy StorageEnergy Density, Stability, Hysteresis

Deeper Mechanistic Understanding of Molecular Interactions

A thorough understanding of how this compound interacts with other molecules at a fundamental level is crucial for its rational design and application. Future research will need to employ a combination of experimental and computational techniques to elucidate these interactions.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, will continue to be vital for characterizing the structure and bonding of this compound and its derivatives. nih.gov These techniques can provide detailed information about the electronic environment of the molecule and how it changes upon interaction with other species.

Furthermore, studying the reaction mechanisms of related quinoline syntheses can provide valuable insights. For instance, understanding the mechanism of the Vilsmeier-Haack reaction for the formation of 2-chloro-3-formylquinoline can inform the design of more efficient synthetic routes to this compound. researchgate.net

Integration with Advanced Computational Methods for Predictive Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the properties and reactivity of molecules. nih.gov For this compound, DFT calculations can be used to optimize its geometry, determine its electronic structure, and predict its spectroscopic signatures. nih.gov This information is invaluable for understanding its behavior and for designing new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational approach that holds great promise. researchgate.net By establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds, QSAR can be used to predict the activity of new, unsynthesized derivatives of this compound. researchgate.net This can significantly accelerate the discovery of new functional molecules.

The following table outlines the potential applications of computational methods in the study of this compound:

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Geometric and Electronic Structure OptimizationBond Lengths, Bond Angles, Mulliken Charges, HOMO-LUMO Gap
Quantitative Structure-Activity Relationship (QSAR)Prediction of Biological ActivityToxicity, Efficacy
Molecular DockingElucidation of Binding ModesBinding Affinity, Interaction Sites

Development of this compound-Based Conjugates and Hybrid Systems

The development of conjugates and hybrid systems based on the this compound scaffold represents a frontier in materials science and medicinal chemistry. By combining the unique properties of this scaffold with other molecular entities, it is possible to create novel systems with synergistic or entirely new functionalities.

For example, the synthesis of hybrid molecules incorporating the quinoline core with other heterocyclic systems, such as pyrazoles or pyridopyrimidines, has been shown to yield compounds with interesting biological activities. rsc.org Similarly, the creation of conjugates with polymers can lead to materials with enhanced stability and functionality. researchgate.net

Future research in this area will likely focus on the rational design of these hybrid systems to achieve specific goals. This will require a deep understanding of the structure-property relationships of the individual components and how they interact within the larger system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methylquinolin-2-yl)methanamine, and how can yield and purity be maximized?

  • Methodology : Multi-step synthesis involving reductive amination or nucleophilic substitution is commonly employed. For example, coupling 3-methylquinoline-2-carbaldehyde with a methylamine source under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target compound. Optimization includes controlling reaction temperature (50–80°C), solvent selection (e.g., methanol or THF), and purification via column chromatography or recrystallization to achieve >90% purity .
  • Key Considerations : Impurities from side reactions (e.g., over-reduction) require monitoring via TLC or HPLC. Adjusting stoichiometry of the amine source and catalyst loading can improve yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., methyl groups at δ ~2.4 ppm and aromatic protons in the quinoline ring at δ 7.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 173.1) .
  • X-ray Crystallography : Single-crystal analysis using SHELX programs refines bond lengths and angles, critical for verifying stereochemistry .

Q. What are the known biological targets or preliminary pharmacological activities associated with this compound?

  • Targets : Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs) or enzymes like monoamine oxidases. Structural analogs exhibit antimicrobial and anticancer activities .
  • Assays : In vitro cytotoxicity (MTT assay) and receptor binding studies (radioligand displacement) are used to evaluate activity. IC50_{50} values for analogs range from 1–50 µM in cancer cell lines .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Storage : Under inert atmosphere (N2_2) at –20°C in amber vials to prevent oxidation.
  • Safety : Use PPE (gloves, goggles) due to potential skin irritation. Acute toxicity data for analogs suggest LD50_{50} > 500 mg/kg in rodents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinase active sites).
  • DFT Calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
    • Case Study : Docking of a quinoline derivative into the ATP-binding pocket of EGFR kinase revealed a binding energy of –8.2 kcal/mol, correlating with experimental IC50_{50} values .

Q. What strategies resolve contradictions in reported biological activities or synthetic yields across studies?

  • Root Causes : Variability in assay conditions (e.g., cell line differences) or synthetic impurities (e.g., residual solvents).
  • Solutions :

  • Standardized Protocols : Replicate assays across multiple labs (e.g., NIH’s NCATS guidelines).
  • Analytical Rigor : Use orthogonal characterization (e.g., NMR + HRMS) to confirm batch consistency .

Q. What are the structure-activity relationship (SAR) trends for this compound derivatives?

  • Key Modifications :

  • Quinoline Substitution : Electron-withdrawing groups (e.g., –Cl) at position 6 enhance cytotoxicity (e.g., 10-fold lower IC50_{50} vs. parent compound) .
  • Methanamine Chain : N-Methylation reduces polarity, improving blood-brain barrier penetration in CNS targets .

Q. How do steric and electronic effects of substituents on the quinoline ring influence chemical reactivity?

  • Steric Effects : Bulky groups (e.g., –CF3_3) at position 3 hinder nucleophilic attack, slowing hydrolysis rates .
  • Electronic Effects : Electron-donating groups (e.g., –OCH3_3) increase quinoline ring electron density, accelerating electrophilic substitution reactions (e.g., nitration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.